molecular formula C22H19F3N2O4 B14157989 3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 732253-06-4

3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B14157989
CAS No.: 732253-06-4
M. Wt: 432.4 g/mol
InChI Key: ULOQCXMGMFANAC-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is a complex organic compound with a unique structure that includes methoxy, pyrimidinyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

732253-06-4

Molecular Formula

C22H19F3N2O4

Molecular Weight

432.4 g/mol

IUPAC Name

3-methoxy-2-(4-methylpyrimidin-2-yl)oxy-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C22H19F3N2O4/c1-14-12-13-26-20(27-14)31-18(19(28)29)21(30-2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)22(23,24)25/h3-13,18H,1-2H3,(H,28,29)

InChI Key

ULOQCXMGMFANAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(F)(F)F)OC

Origin of Product

United States

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